N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(21-11-10-19-8-4-5-9-20(19)16-21)24-22-12-14-25(15-13-22)17-18-6-2-1-3-7-18/h1-11,16,22H,12-15,17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOFDOXFRRFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848576-43-2 | |
| Record name | N-(1-(Phenylmethyl)piperidin-4-yl)naphthalene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848576432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-(PHENYLMETHYL)PIPERIDIN-4-YL)NAPHTHALENE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56XB596P3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide, also known as N-(1-benzyl-4-piperidinyl)-2-naphthamide or 56XB596P3V, is a complex organic compound. The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component linked to the development of Alzheimer’s disease.
Mode of Action
It is believed to interact with its target, beta-secretase 1, potentially inhibiting its activity. This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of Alzheimer’s disease.
Biological Activity
N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthalene ring , a piperidine moiety , and a carboxamide functional group . These structural components contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions that allow for the incorporation of the benzylpiperidine and naphthalene structures.
Neurotransmitter Modulation
Research indicates that this compound acts as a modulator of neurotransmitter systems. Its interaction with various receptors in the central nervous system suggests potential applications in treating neurological disorders such as Alzheimer's disease and Lewy body dementia .
Inhibitory Activity
The compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in increasing acetylcholine levels, thereby enhancing cholinergic transmission. This compound shows promising AChE inhibition, although specific IC50 values are still under investigation.
- β-secretase (BACE1) : This enzyme is involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid plaques in Alzheimer's disease. Preliminary studies suggest that this compound may also exhibit dual inhibitory activity against BACE1, although detailed IC50 values are pending .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperidine and naphthalene rings can significantly affect biological activity. For example, substituents on the benzyl group can enhance receptor binding affinity and selectivity for specific targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene + Piperidine | AChE/BACE1 inhibition |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Piperazine + Pyrazine | Muscarinic receptor antagonist |
| N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide | Quinoline ring | Potential AChE inhibitor |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental models:
- In Vitro Studies : Various derivatives have been tested for their inhibitory effects on AChE and BACE1. Compounds structurally related to this compound exhibited IC50 values ranging from nanomolar to micromolar concentrations, indicating robust activity against these targets .
- Animal Models : In vivo studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound in models of Alzheimer’s disease. Preliminary results suggest improvements in cognitive function metrics in treated groups compared to controls.
- Multi-target Approach : The compound's ability to inhibit multiple targets makes it a candidate for multi-target directed ligands (MTDLs), which are increasingly recognized as effective strategies against complex diseases like Alzheimer's .
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene ring, a piperidine moiety, and a carboxamide functional group. It is being explored for its potential as a pharmacological agent, particularly for its interactions within the central nervous system and as a modulator of neurotransmitter systems. Structurally similar compounds have demonstrated promising biological activities.
Potential Therapeutic Applications
N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is unique because it combines a naphthalene structure with piperidine and carboxamide functionalities, which gives it distinct pharmacological properties. Research suggests that it may be a versatile pharmacological agent, meriting further investigation and development. Compounds that interact with opiate receptors have been indicated in the treatment of several conditions :
- Pain management (postoperative, chronic, cancer, neuropathic, and during labor)
- Migraine
- Addiction (drug, heroin, cocaine, and alcoholism)
- Irritable bowel syndrome
- Other conditions such as eating disorders, opiate overdoses, depression, smoking, sexual dysfunction, shock, stroke, spinal damage, head trauma, diarrhea, urinary incontinence, and inflammatory reactions
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (12 h) | Naphthalene-2-carboxylic acid + 1-benzylpiperidin-4-amine | 78% | |
| 2M NaOH, 80°C (8 h) | Sodium naphthalene-2-carboxylate + 1-benzylpiperidin-4-amine | 85% |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.
Alkylation/Acylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in alkylation or acylation reactions, enabling diversification of the nitrogen center.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 60°C (6 h) | Quaternary ammonium salt | 62% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C (2 h) | N-acetylpiperidine derivative | 89% |
Key Insight : Steric hindrance from the benzyl group reduces reaction rates compared to unsubstituted piperidines .
Hydrogenolysis of the Benzyl Group
The benzyl group can be removed via catalytic hydrogenation, exposing the secondary amine for further functionalization.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C (24 h) | Piperidin-4-ylnaphthalene-2-carboxamide | 95% |
Applications : This reaction is pivotal for generating deprotected intermediates for SAR studies.
Electrophilic Aromatic Substitution on Naphthalene
The naphthalene ring undergoes electrophilic substitution, primarily at the 1- and 3-positions due to electron-donating effects from the carboxamide group.
Regioselectivity : DFT calculations suggest the carboxamide group directs electrophiles to the α-position of the naphthalene ring .
Reductive Amination of the Piperidine Nitrogen
The secondary amine (after benzyl removal) undergoes reductive amination with aldehydes/ketones to introduce diverse substituents.
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-methylpiperidin-4-ylnaphthalene-2-carboxamide | 74% | |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexylpiperidine derivative | 68% |
Optimization : Acetic acid as a proton source enhances imine formation efficiency .
Cross-Coupling Reactions
The naphthalene system participates in palladium-catalyzed coupling reactions when halogenated.
Challenges : Steric bulk from the piperidine ring necessitates high catalyst loadings (5–10 mol%) .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the naphthalene system, generating polycyclic derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone (6 h) | Dimeric cycloadduct | 30% |
Application : This reaction enables access to strained tetracyclic scaffolds for drug discovery .
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxide derivatives under mild conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C (1 h) | Piperidine N-oxide derivative | 92% |
Biological Relevance : N-oxides often exhibit enhanced solubility and altered receptor binding .
Mechanistic Insights and Challenges
-
Steric Effects : The benzyl and naphthalene groups hinder access to the piperidine nitrogen, necessitating polar aprotic solvents (e.g., DMF) for efficient reactions .
-
Electronic Effects : Electron-withdrawing carboxamide groups deactivate the naphthalene ring, requiring strong electrophiles for substitution .
-
Catalyst Design : Bulky phosphine ligands (e.g., Xantphos) improve yields in cross-coupling reactions by mitigating steric interference .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Aromatic Substitutions : Replacing naphthalene with chromene () reduces aromatic surface area, possibly altering π-π interactions critical for binding to CNS targets.
- Functional Group Effects : Methanesulfonyl groups () improve solubility but may reduce membrane permeability compared to the benzyl group.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties and Pharmacokinetics
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 344.45 | 3.8 | 0.05 (DMSO) |
| N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide | 509.01 | 4.5 | 0.02 (DMSO) |
| N-(2-(1-Benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide | 445.52 | 2.9 | 0.12 (DMSO) |
| N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide | 403.49 | 2.2 | 0.3 (Water) |
Analysis :
- Lipophilicity : The benzyl-naphthalene combination in the target compound confers moderate lipophilicity (logP 3.8), favoring CNS penetration. Higher logP in the thiazole derivative (4.5) may limit aqueous solubility.
- Solubility : Methanesulfonyl and methoxy substitutions () significantly enhance water solubility, critical for oral bioavailability.
Mechanistic and Target Selectivity Insights
- Kinase Inhibition : The thiazole-ureido derivative () shows enhanced kinase inhibition due to the ureido group's ability to form hydrogen bonds with ATP-binding pockets.
- Neuroprotection : Chromene-containing analogs () mimic donepezil’s mechanism by acetylcholinesterase inhibition, whereas the naphthalene core in the target compound may favor σ-1 receptor interactions.
- Receptor Selectivity : Pyridinyl substitution () shifts selectivity toward nicotinic acetylcholine receptors, contrasting with the benzyl group’s preference for dopamine receptors.
Q & A
Basic: How is N-(1-benzylpiperidin-4-yl)naphthalene-2-carboxamide synthesized and characterized in academic research?
Answer:
The compound is synthesized via condensation reactions between naphthalene-2-carboxylic acid derivatives and 1-benzylpiperidin-4-amine. For example, and describe coupling 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 3-(1-benzylpiperidin-4-yl)propan-1-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Purification involves column chromatography, followed by recrystallization. Structural integrity is confirmed using H/C NMR (chemical shifts for aromatic protons at δ 7.0–8.5 ppm and carbonyl signals at ~170 ppm), high-resolution mass spectrometry (HRMS; e.g., [M]+ at m/z 422.1852), and HPLC (purity >95%) .
Advanced: What crystallographic features influence the molecular interactions of this compound derivatives?
Answer:
Crystal structures (e.g., and ) reveal key interactions:
- Hydrogen bonding : Protonated pyridine N–H forms N–H⋯S and N–H⋯N bonds with thiocyanate counterions (bond lengths ~2.8–3.1 Å).
- π-π stacking : Naphthalene and pyridine rings exhibit face-to-face stacking with centroid distances of 3.5929(8) Å.
- Dihedral angles : Between naphthalene and piperidine rings, angles of 9.51–11.33° suggest moderate conjugation disruption.
These features guide solubility, packing efficiency, and intermolecular reactivity .
Advanced: How does structural modification of the piperidine or naphthalene moieties affect biological activity?
Answer:
- Piperidine substitution : Adding benzyl groups () enhances sigma-1 receptor affinity (IC < 100 nM) by increasing lipophilicity and steric bulk.
- Naphthalene modification : Nitro or methoxy groups at position 6 ( ) alter DNMT3A inhibition (e.g., compound 10 shows dose-dependent DNMT1 inhibition at 100 µM).
Structure-activity relationship (SAR) studies use comparative assays (e.g., enzyme inhibition, receptor binding) and computational docking (Glide software) to predict binding modes .
Basic: What analytical techniques ensure purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., benzyl protons at δ 3.5–4.0 ppm) and confirms amide bond formation (δ 7.5–8.0 ppm for NH).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ at m/z 434.2214 in ).
- HPLC : Confirms purity (>95% via C18 reverse-phase columns).
- Elemental Analysis : Matches calculated C/H/N ratios within ±0.4% ( ) .
Advanced: How do researchers resolve contradictions in biological activity data for this compound?
Answer:
- Dose-response assays : Replicate experiments across multiple concentrations (e.g., 10–400 µM in ) to confirm activity trends.
- Counter-screening : Test against related enzymes (e.g., G9a vs. DNMT3A in ) to rule off-target effects.
- Crystallographic validation : Compare binding modes (e.g., Glide-predicted interactions in ) with biochemical data to reconcile discrepancies .
Advanced: What computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking : Tools like Glide ( ) simulate ligand-receptor binding (e.g., quinazoline derivatives in DNMT3A’s catalytic pocket).
- Pharmacophore modeling : Identifies critical functional groups (e.g., benzylpiperidine for sigma-1 receptor binding in ).
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., piperidine flexibility in aqueous environments) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- GHS classification : While specific data is limited (), assume standard precautions for carboxamides: wear gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential dust/volatile byproducts.
- Waste disposal : Follow institutional guidelines for organic solvents and amine derivatives .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
